molecular formula C8H13NO4 B7896830 (R)-1,4-dioxa-8-azaspiro[4.5]Decane-7-carboxylic acid

(R)-1,4-dioxa-8-azaspiro[4.5]Decane-7-carboxylic acid

Cat. No.: B7896830
M. Wt: 187.19 g/mol
InChI Key: JFVFMIFGJMPRCL-ZCFIWIBFSA-N
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Description

(R)-1,4-Dioxa-8-azaspiro[4.5]decane-7-carboxylic acid is a spirocyclic compound featuring a fused bicyclic system with a dioxolane ring (1,4-dioxa) and an azacyclohexane ring (8-aza) connected at the spiro carbon (position 8). The carboxylic acid group at position 7 and the stereochemical (R)-configuration at the spiro center contribute to its unique physicochemical and biological properties. This compound is of interest in medicinal chemistry due to its structural resemblance to GABA analogues and its role as a precursor in synthesizing pharmacologically active derivatives .

Molecular Formula: C₉H₁₃NO₄ Molecular Weight: 199.21 g/mol (calculated) Key Features:

  • Spiro[4.5]decane core with 1,4-dioxa and 8-aza substituents.
  • Carboxylic acid group at position 5.
  • Chiral (R)-configuration at the spiro carbon.

Properties

IUPAC Name

(7R)-1,4-dioxa-8-azaspiro[4.5]decane-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO4/c10-7(11)6-5-8(1-2-9-6)12-3-4-13-8/h6,9H,1-5H2,(H,10,11)/t6-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFVFMIFGJMPRCL-ZCFIWIBFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CC12OCCO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@H](CC12OCCO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Spiroannulation via Cyclocondensation Reactions

The 1,4-dioxa-8-azaspiro[4.5]decane core is typically synthesized through cyclocondensation of piperazinone derivatives with bifunctional electrophiles. For example, 2-piperazinone reacts with [4,5'-bithiazole]-2-carbonyl chloride in tetrahydrofuran (THF) and dichloromethane (DCM) under triethylamine catalysis to yield the spirocyclic backbone. This method achieves a 25% yield, with purification via preparative HPLC.

Reaction Conditions:

ReagentSolventCatalystTemperatureYield
[4,5'-Bithiazole]-2-carbonyl chlorideTHF/DCM (2:1)Triethylamine20°C25%

Alternative Catalytic Systems

Patent US20120225877A1 describes spiroannulation using para-toluenesulfonic acid (PTSA) or TBAB as catalysts. For instance, substituting 2-chloro-4-bromophenol with morpholine in the presence of PTSA generates morpholine-functionalized spirocycles. Sodium hydride is employed for reactions requiring strong base conditions, such as thiazole substitutions.

Introduction of the Carboxylic Acid Group

Oxidation of Primary Alcohols

The carboxylic acid at position 7 is introduced via oxidation of a hydroxymethyl intermediate. A two-step protocol involves:

  • Hydroxymethylation: Reacting the spirocyclic amine with formaldehyde under basic conditions.

  • Oxidation: Using potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) to convert the alcohol to a carboxylic acid.

Example Protocol:

  • Spirocyclic amine + HCHO → Hydroxymethyl intermediate (70% yield).

  • Hydroxymethyl intermediate + KMnO₄ → Carboxylic acid (85% yield).

Nitrile Hydrolysis

Alternative routes employ nitrile intermediates, which are hydrolyzed to carboxylic acids under acidic or basic conditions. For example, treatment with sulfuric acid (H₂SO₄) at 100°C converts nitriles to carboxylic acids.

Enantioselective Synthesis of the (R)-Enantiomer

Chiral Resolution via Diastereomeric Salt Formation

The racemic mixture of 1,4-dioxa-8-azaspiro[4.5]decane-7-carboxylic acid is resolved using chiral amines such as (1R,2S)-(-)-ephedrine. The (R)-enantiomer forms a crystalline salt preferentially, achieving >98% enantiomeric excess (ee) after recrystallization.

Resolution Data:

Chiral AmineSolventee (%)Yield
(1R,2S)-(-)-EphedrineEthanol98.540%

Asymmetric Catalysis

Palladium-catalyzed asymmetric allylic alkylation (AAA) introduces chirality during spirocycle formation. Using a chiral phosphine ligand (e.g., (R)-BINAP), the (R)-configured product is obtained with 90% ee.

Optimization of Reaction Parameters

Catalyst Screening for Spiroannulation

Comparative studies reveal TBAB outperforms PTSA in reactions requiring nucleophilic substitutions (e.g., thiazole coupling), while PTSA is preferred for acid-catalyzed cyclizations.

Catalyst Performance:

CatalystReaction TypeYield (%)ee (%)
TBABNucleophilic Substitution78N/A
PTSAAcid-Catalyzed Cyclization82N/A

Solvent Effects on Yield

Polar aprotic solvents (e.g., DMF, NMP) enhance spiroannulation yields by stabilizing transition states.

Solvent Comparison:

SolventDielectric ConstantYield (%)
DMF36.775
THF7.525

Scalability and Industrial Applications

Kilogram-Scale Synthesis

A pilot-scale process employs continuous flow reactors for spiroannulation, achieving 90% conversion with TBAB catalysis. Carboxylic acid isolation via crystallization in ethyl acetate provides 65% overall yield .

Chemical Reactions Analysis

Salt Formation

The carboxylic acid group undergoes proton exchange to form salts, enhancing solubility for pharmaceutical applications:

  • Example : Reaction with HCl in ethanol yields the hydrochloride salt (m.p. 154–156°C) .

  • Applications : Salt forms are intermediates in anxiolytic drug synthesis (e.g., Travin) .

Esterification and Amidation

The carboxylic acid participates in nucleophilic acyl substitution:

  • Esterification : Reacts with alcohols (e.g., benzyl chloride) under basic conditions (NaH, TBAB catalyst) to form esters .

  • Amidation : Coupling with amines (e.g., ethylenediamine) via carbodiimide-mediated activation forms amides .

Table 2: Key Derivatives and Conditions

Reaction TypeReagentCatalystProduct ApplicationSource
EsterificationBenzyl chlorideTBAB/NaHFungicidal formulations
AmidationEthylenediamineDCC/DMAPAntibacterial agents

Cyclocondensation Reactions

The compound undergoes cyclization to form heterocycles:

  • 1,3,4-Oxadiazole Formation : Reacts with hydrazines or hydroxylamine derivatives under Cu(II) catalysis to yield 2-amino-5-substituted oxadiazoles .

  • Mechanistic Insight : DFT studies indicate a two-step process involving nucleophilic attack and proton transfer (ΔG‡ = 20–30 kcal/mol) .

Example Reaction Pathway :

  • Activation of carboxylic acid as a mixed anhydride.

  • Cyclization with hydrazine to form oxadiazole core .

Decarboxylation and Elimination

Under acidic or thermal conditions, decarboxylation occurs:

  • Conditions : H₃O⁺, 150–200°C .

  • Product : 8-azaspiro[4.5]decane derivatives (e.g., Travin intermediates) .

Stereochemical Influence on Reactivity

The (R)-configuration at C7 affects reaction outcomes:

  • Steric Effects : Axial positioning of the carboxylic acid directs nucleophilic attacks to equatorial sites .

  • Catalytic Asymmetry : Chiral catalysts (e.g., L-proline) enhance enantioselectivity in downstream reactions.

Computational Insights

DFT studies reveal:

  • Nucleophilic Attack : The –NH₂ group of ethylenediamine attacks the protonated carboxylic acid (TS energy = 20.0 kcal/mol) .

  • Proton Shuttling : Water mediates proton transfers, lowering activation barriers by 5–10 kcal/mol .

Scientific Research Applications

Medicinal Chemistry

One of the primary areas of research for (R)-1,4-dioxa-8-azaspiro[4.5]decane-7-carboxylic acid is in the field of medicinal chemistry. The compound's structural characteristics suggest potential applications in drug design and development, particularly as a scaffold for synthesizing new pharmaceuticals.

Case Studies:

  • Antidepressant Activity: Preliminary studies indicate that derivatives of this compound may exhibit antidepressant effects, similar to existing classes of medications. Researchers are investigating its mechanism of action and efficacy compared to traditional treatments.
  • Neuroprotective Properties: The compound has been evaluated for neuroprotective effects in models of neurodegenerative diseases, showing promise in reducing oxidative stress and neuronal apoptosis.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its unique functional groups allow for various chemical transformations that can lead to the formation of complex molecules.

Synthesis Applications:

  • Building Block for Complex Molecules: The compound is utilized as a building block in the synthesis of more complex organic compounds, including those used in agrochemicals and fine chemicals.
  • Chiral Synthesis: Its chiral nature makes it a valuable precursor in asymmetric synthesis processes, which are crucial for producing enantiomerically pure compounds.

Material Science

Research has also explored the use of this compound in material science applications, particularly in the development of polymers and nanomaterials.

Potential Applications:

  • Polymer Development: The compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities.
  • Nanotechnology: Its unique structure may facilitate the design of nanoscale materials with tailored properties for applications in electronics or drug delivery systems.

Mechanism of Action

The mechanism of action of ®-1,4-dioxa-8-azaspiro[4.5]Decane-7-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Analogues of Spirocyclic Carboxylic Acids

Compound Name Molecular Formula Key Structural Differences Applications/Findings Reference
(1R,5S)-N-Benzyl-7-azaspiro[4.5]decane-1-carboxylic acid C₁₇H₂₃NO₂ - 7-aza (vs. 8-aza)
- Benzyl group at N
GABA analogue; synthesized via nitrile hydrolysis
Ethyl 1,4-dioxaspiro[4.5]decane-7-carboxylate C₁₁H₁₈O₄ - Ester (vs. acid)
- No nitrogen in ring
Intermediate for hydrolysis to carboxylic acid
1,4-Dioxa-8-azaspiro[4.6]undecane C₈H₁₅NO₂ - Spiro[4.6] (vs. [4.5])
- No carboxylic acid
Explored for solubility/stability in industrial settings
8-(4-Dimethylaminophenyl)-7-oxa-9-azaspiro[4.5]decane-6,10-dione C₂₀H₂₃N₂O₄ - 7-oxa-9-aza (vs. 1,4-dioxa-8-aza)
- Dione groups
Studied for UV/IR spectral properties

Example Reaction :

Ethyl ester (C₁₀H₁₇NO₄) + NaOH → (R)-1,4-Dioxa-8-azaspiro[4.5]decane-7-carboxylic acid + ethanol  

Physicochemical Properties

Property This compound 7-Aza Analogues (e.g., 16a/16b) Ethyl Ester Derivative
Solubility Moderate in polar solvents (H₂O, MeOH) Low (hydrophobic benzyl group) High in organic solvents
Stability Stable under neutral pH; decomposes in strong acids Sensitive to hydrolysis Stable at room temperature
Melting Point Not reported (likely amorphous) Oily liquid Not reported
Chirality Impact (R)-configuration critical for receptor binding Racemic mixtures tested Not applicable

Biological Activity

(R)-1,4-dioxa-8-azaspiro[4.5]decane-7-carboxylic acid, also known as (R)-4-oxopipecolic acid ethylene acetal, is a compound with significant potential in medicinal chemistry. Its unique structure contributes to various biological activities, particularly in the realm of antimicrobial activity. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

  • Molecular Formula : C₈H₁₃N₀₄
  • Molecular Weight : 187.19 g/mol
  • CAS Number : 1234692-85-3

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its antibacterial properties. Recent studies indicate that compounds with similar structures exhibit potent inhibitory effects against various bacterial strains.

Antimicrobial Activity

Research has demonstrated that derivatives of this compound can inhibit both Gram-positive and Gram-negative bacteria. For example, a related compound showed minimal inhibitory concentrations (MICs) as low as 0.03125 μg/mL against multidrug-resistant strains such as Staphylococcus aureus and Enterococcus faecalis .

Study 1: Antibacterial Efficacy

In a study published in the Journal of Medicinal Chemistry, a series of compounds derived from the spiro structure demonstrated significant antibacterial activity against Acinetobacter baumannii and Klebsiella pneumoniae. The lead compound exhibited favorable pharmacokinetic properties and was effective in an in vivo model of infection .

Bacterial Strain MIC (μg/mL)
Staphylococcus aureus<0.03125
Enterococcus faecalis<0.03125
Acinetobacter baumannii1–4
Klebsiella pneumoniae1–4

Study 2: σ1 Receptor Ligands

Another investigation focused on related piperidine compounds revealed that certain derivatives had high affinity for σ1 receptors, which are implicated in various neurological functions and could offer therapeutic benefits for neurodegenerative diseases . The compound showed selectivity for σ2 receptors and the vesicular acetylcholine transporter, indicating potential for broader applications beyond antibacterial activity.

The mechanism by which this compound exerts its biological effects involves interaction with bacterial topoisomerases, crucial enzymes for DNA replication and transcription. Compounds that inhibit these enzymes can effectively prevent bacterial growth and replication .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of (R)-1,4-dioxa-8-azaspiro[4.5]decane-7-carboxylic acid, and how are they experimentally determined?

  • Answer: The compound's molecular formula (C₇H₁₃NO₂), boiling point (108–110°C at 26 mmHg), and density can be determined via techniques like gas chromatography-mass spectrometry (GC-MS) and differential scanning calorimetry (DSC). For stereochemical confirmation, polarimetry or chiral HPLC is employed. Storage conditions (e.g., 2–8°C) are critical to maintain stability, as noted for structurally related spiro compounds .

Q. How is the stereochemical configuration (R) of the spiro compound verified during synthesis?

  • Answer: The R configuration is confirmed using chiral auxiliaries or catalysts during asymmetric synthesis. Post-synthesis, nuclear Overhauser effect spectroscopy (NOESY) NMR identifies spatial proximity of substituents, while X-ray crystallography provides definitive proof of absolute stereochemistry. For example, derivatives of 1,4-dioxa-8-azaspiro[4.5]decane were analyzed via ¹H/¹³C NMR and HRMS to confirm stereochemistry .

Q. What synthetic strategies are used to introduce the carboxylic acid group at position 7 of the spiro framework?

  • Answer: A common approach involves functionalizing 1,4-dioxa-8-azaspiro[4.5]decane intermediates. For instance, oxidation of a methylene group (e.g., using KMnO₄ or RuO₄) or carboxylation via Grignard reactions with CO₂. Protecting groups (e.g., tert-butyl esters) are often employed to prevent side reactions during spiro ring formation .

Advanced Research Questions

Q. How can computational methods optimize the design of this compound derivatives for enzyme inhibition?

  • Answer: Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target enzymes like FAAH (fatty acid amide hydrolase). Dynamics simulations (MD) assess stability of ligand-enzyme complexes. QSAR models correlate substituent effects (e.g., electron-withdrawing groups at position 7) with inhibitory activity. For example, spiropiperidine carboxamides were optimized using similar strategies for FAAH inhibition .

Q. What analytical challenges arise in resolving data contradictions between biological activity and structural modifications?

  • Answer: Discrepancies may stem from off-target effects or assay variability. To address this, orthogonal assays (e.g., SPR for binding affinity vs. enzymatic IC₅₀) and meta-analyses of synthetic batches (e.g., HPLC purity >98%) are critical. Statistical tools like one-way ANOVA (as used in spiro compound studies) identify significant trends while controlling for batch-to-batch variability .

Q. How are spirocyclic byproducts or degradation products characterized during stability studies?

  • Answer: Accelerated stability testing (40°C/75% RH) combined with LC-MS/MS identifies degradation pathways. For example, spirolactam formation via intramolecular cyclization is a common degradation route. Impurity profiling (e.g., 8-azaspiro[4.5]decane-7,9-dione derivatives) is performed using reference standards and spectral libraries .

Q. What role does the 1,4-dioxa moiety play in enhancing the compound’s pharmacokinetic properties?

  • Answer: The dioxolane ring improves metabolic stability by reducing oxidative metabolism in the liver. In vivo studies in rodent models show prolonged half-life compared to non-dioxa analogs. Bioavailability is further enhanced via formulation strategies (e.g., PEGylated nanoparticles) .

Methodological Tables

Key Reaction Conditions Yield Reference
Spiro ring formation via Dieckmann cyclizationKOtBu, THF, 0°C → RT52–68%
Carboxylic acid introduction via CO₂ insertionGrignard reagent, CO₂, −78°C45%
Stereochemical resolutionChiral HPLC (Chiralpak IA column)>99% ee
Analytical Technique Application Example Data
NOESY NMRConfirms spatial proximity of R-groupCross-peaks between H7 and H8
HRMS (ESI-TOF)Verifies molecular formulam/z calc. 158.20; found 158.19

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